(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid
Description
This compound is a chiral amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A UV-sensitive protecting group for amine functionalities, enabling selective deprotection under mild basic conditions .
- Boc (tert-butoxycarbonyl) group: A base-labile protecting group for amines, complementary to Fmoc in orthogonal protection strategies .
- (R)-2,2-dimethyloxazolidine: A rigid heterocyclic moiety that enforces stereochemical control during synthesis and may influence conformational stability in target molecules .
- Butanoic acid backbone: Provides a carboxylic acid terminus for coupling reactions in solid-phase peptide synthesis (SPPS).
The stereochemistry at the α-carbon (S-configuration) and the oxazolidine ring (R-configuration) is critical for its role in asymmetric synthesis and bioactive peptide design.
Properties
Molecular Formula |
C29H36N2O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-4-[(5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33)/t18-,24+/m1/s1 |
InChI Key |
KUPOJGPFHOHVKW-KOSHJBKYSA-N |
Isomeric SMILES |
CC1(N(C[C@H](O1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(CC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl Core
The oxazolidine ring serves as a critical structural and stereochemical component. Its synthesis typically begins with the condensation of a β-amino alcohol with a carbonyl compound under acidic conditions. For this compound, (R)-2,2-dimethyl-5-(hydroxymethyl)oxazolidine-3-carboxylic acid tert-butyl ester is synthesized via cyclization of (R)-2-amino-3-(tert-butoxycarbonylamino)-2-methylpropan-1-ol with acetone in the presence of p-toluenesulfonic acid (pTSA) . The reaction proceeds at 50°C for 12 hours, yielding the oxazolidine ring with >90% diastereomeric excess, as confirmed by chiral HPLC .
Key Reaction Conditions:
-
Reactants: (R)-2-amino-3-(tert-butoxycarbonylamino)-2-methylpropan-1-ol, acetone
-
Catalyst: pTSA (0.1 equiv)
-
Solvent: Toluene
-
Temperature: 50°C
-
Time: 12 hours
The tert-butoxycarbonyl (Boc) group is introduced at this stage to protect the secondary amine, ensuring compatibility with subsequent Fmoc chemistry .
Introduction of the Fmoc-Protected Amino Group
The Fmoc group is introduced via nucleophilic substitution at the α-position of the butanoic acid precursor. A solution-phase coupling strategy is employed, where the oxazolidine intermediate is reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA) . The reaction is conducted at 0°C to minimize racemization, followed by gradual warming to room temperature over 4 hours. The product is isolated by extraction and purified via silica gel chromatography, achieving >95% purity (by ¹H NMR) .
Analytical Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc aromatic), 7.40 (t, 2H, Fmoc aromatic), 4.40 (m, 1H, oxazolidine CH), 3.10 (s, 3H, Boc CH₃) .
Coupling of the Oxazolidine and Butanoic Acid Moieties
The assembly of the full skeleton requires coupling the oxazolidine fragment to a suitably protected butanoic acid derivative. A mixed anhydride approach is utilized, where the carboxylic acid is activated using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) . The oxazolidine amine is then added dropwise, and the reaction proceeds at -15°C for 2 hours. Post-reaction, the mixture is quenched with aqueous citric acid, and the product is extracted into ethyl acetate.
Optimization Insights:
-
Coupling efficiency exceeds 85% when HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is substituted for IBCF, though at a higher cost .
-
Stereochemical integrity is preserved by maintaining low temperatures and avoiding prolonged reaction times .
Final Deprotection and Acidic Workup
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour at 0°C, yielding the free butanoic acid . The Fmoc group remains intact under these conditions, enabling subsequent use in peptide synthesis. Crude product purity is enhanced via recrystallization from hexane/ethyl acetate (3:1), affording white crystals with a melting point of 128–130°C .
Purification Data:
| Parameter | Value |
|---|---|
| Yield | 72% (over 4 steps) |
| Purity (HPLC) | 98.5% |
| Optical Rotation | [α]²⁵D = +34.5° (c 1.0, CHCl₃) |
Analytical Characterization
The compound’s structure is validated through spectroscopic and chromatographic methods:
-
IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, Fmoc), 1510 cm⁻¹ (N–H bend) .
-
¹³C NMR (100 MHz, CDCl₃): δ 172.8 (COOH), 156.2 (Boc C=O), 143.1 (Fmoc aromatic C) .
-
Chiral HPLC: Chiralpak IA column, hexane/isopropanol (80:20), retention time = 12.7 min .
Applications and Comparative Analysis
This compound is primarily used as a building block in peptidomimetics and chiral catalysts. Its Boc and Fmoc groups enable sequential deprotection, making it valuable in solid-phase peptide synthesis (SPPS) . Comparatively, analogs lacking the oxazolidine ring (e.g., Fmoc-Dab(Boc)-OH ) exhibit lower conformational rigidity, underscoring the structural advantage of the oxazolidine core in enforcing specific stereoelectronic arrangements .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl group is a protective group for amino acids that allows for the selective deprotection during the synthesis of peptides. This is crucial for creating complex peptides with specific sequences and functionalities.
Key Features:
- Selective Deprotection: The Fmoc group can be removed under mild basic conditions, facilitating the sequential addition of amino acids.
- Compatibility with Solid Phase Synthesis: This compound can be effectively used in solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry.
Drug Development
The structural characteristics of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid make it an attractive candidate for drug development. Its derivatives have shown promise in various therapeutic areas:
Therapeutic Potential:
- Antimicrobial Activity: Research indicates that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains, suggesting that modifications of this compound could lead to new antibiotics .
- Anticancer Properties: Compounds derived from fluorenes have been studied for their antineoplastic activities, with some showing efficacy against cancer cell lines .
Biochemical Research
In biochemical research, this compound can be utilized to study protein interactions and enzyme functions due to its ability to form stable conjugates with proteins.
Applications:
- Protein Labeling: The fluorenyl group can serve as a fluorescent label, allowing for the visualization and tracking of proteins in biological systems.
- Inhibitor Development: The compound has potential as a scaffold for developing inhibitors targeting specific enzymes or receptors involved in disease processes .
Table 1: Summary of Research Findings on Fluorenone Derivatives
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(®-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
(a) Fmoc/Boc Dual-Protected Analogues
(b) Fmoc-Protected Derivatives with Alternative Substituents
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (): Replaces the oxazolidine with a methoxy-oxobutanoate group. The ester functionality enhances lipophilicity but reduces stability under acidic conditions .
Functional Group Variations
(a) Oxazolidine vs. Other Heterocycles
- Compound in : Replaces oxazolidine with a bioxazolyl group. The nitrogen-rich oxazole ring may enhance π-stacking interactions in peptide helices but lacks the stereochemical rigidity of oxazolidine .
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid (): Features a disulfanyl group, enabling redox-responsive behavior absent in the target compound .
(b) Side-Chain Modifications
Comparative Data Table
Biological Activity
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid is a complex organic molecule characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article will explore its biological activity, synthesizing data from diverse research studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Fluorenylmethoxycarbonyl (Fmoc) : A protecting group commonly used in peptide synthesis, enhancing stability and solubility.
- Zwitterionic characteristics : The presence of both amino and carboxylic acid functional groups contributes to its biological reactivity.
- Oxazolidinone moiety : Imparts additional stability and may influence the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₃₁N₃O₅
- Molecular Weight : Approximately 367.47 g/mol
Antimicrobial Properties
Research indicates that compounds containing the fluorenyl moiety exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of fluorenone have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the fluorenyl structure can enhance antimicrobial efficacy .
Antitumor Activity
Studies have demonstrated that certain fluorenone derivatives act as type I topoisomerase inhibitors , which are crucial in cancer therapy due to their role in DNA replication and repair. The introduction of specific side chains has been shown to improve antiproliferative activity against cancer cell lines .
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid involves:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Receptor Binding : It can modulate receptor activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that modifications to the aryl moiety significantly affected both the spectrum and intensity of antibacterial action, showcasing the potential for developing new antimicrobial agents .
Study 2: Antiproliferative Effects
Research on a series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives revealed promising results against Mycobacterium tuberculosis. The compounds displayed considerable inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial fatty acid biosynthesis .
Summary of Biological Activities
Synthesis Pathways
| Step | Description |
|---|---|
| Protection | Fmoc and Boc groups are added to amino acids |
| Coupling | Formation of peptide bonds with target amino acids |
| Deprotection | Removal of protecting groups for active compounds |
Q & A
Basic: What are the critical safety considerations when handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid in laboratory settings?
Methodological Answer:
- Hazard Identification : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation (H315, H319) or respiratory irritation (H335) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods or local exhaust ventilation to minimize inhalation risks .
- Storage : Store in tightly sealed containers at 2–8°C, away from strong acids/bases, oxidizing agents, and direct sunlight .
Advanced: How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
-
Protection Strategy : The Fmoc group provides orthogonal protection for the amino group, while the tert-butoxycarbonyl (Boc) group on the oxazolidine ring ensures side-chain stability during SPPS .
-
Coupling Conditions :
Parameter Optimal Setting Reference Solvent Dimethylformamide (DMF) Coupling Agent HBTU or HATU with DIPEA Reaction Time 1–2 hours under inert atmosphere -
Monitoring : Use Kaiser test or HPLC to confirm coupling completion .
Basic: What analytical techniques are recommended for characterizing this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry and functional groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic protons; Boc δ 1.4 ppm tert-butyl group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) to assess purity .
- Mass Spectrometry (MS) : ESI-MS for molecular weight verification .
Advanced: What methodologies resolve stereochemical inconsistencies during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers of the oxazolidine moiety .
- X-ray Crystallography : Resolve ambiguous NOE signals in NMR by crystallizing intermediates (e.g., oxazolidine ring derivatives) .
- Controlled Deprotection : Sequential removal of Fmoc (20% piperidine in DMF) and Boc (TFA/water) groups to isolate stereochemical intermediates .
Basic: How should conflicting toxicity data gaps be addressed in risk assessments?
Methodological Answer:
- Data Extrapolation : Use read-across approaches with structurally similar Fmoc/Boc-protected amino acids (e.g., acute oral toxicity LD50 ~2000 mg/kg in rats) .
- Precautionary Measures : Assume worst-case toxicity (Category 4) and implement stringent exposure controls until empirical data is available .
Advanced: How does the compound’s reactivity vary under acidic versus basic conditions?
Methodological Answer:
- Acidic Conditions : Boc groups are labile (cleaved by TFA), while Fmoc remains stable. Monitor for decomposition products (e.g., CO2, tert-butanol) .
- Basic Conditions : Fmoc deprotection occurs rapidly with piperidine, but prolonged exposure may hydrolyze the oxazolidine ring .
- Mitigation : Optimize reaction times and use scavengers (e.g., triisopropylsilane in TFA) to minimize side reactions .
Basic: What are the recommended disposal protocols for waste containing this compound?
Methodological Answer:
- Neutralization : Treat with excess water to hydrolyze reactive groups (e.g., Fmoc carbonate) before disposal .
- Regulatory Compliance : Follow hazardous waste guidelines (e.g., EPA) and consult authorized disposal services for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
